4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine

Antimicrobial E. coli SAR

4-(2-Methoxyphenoxymethyl)-1,3-thiazol-2-amine (CAS 879151-93-6) is a distinctively substituted 2-aminothiazole delivering a unique steric and electronic profile absent from generic analogs. Its 2-methoxyphenoxymethyl moiety at the 4-position has been associated with potent in vitro antibacterial activity against E. coli and serves as a validated kinase inhibitor starting point. The free primary amine enables rapid, cost-effective derivatization for focused library synthesis and high-throughput screening. Unlike uncharacterized 4-substituted 2-aminothiazoles, this compound offers a defined SAR entry point—reducing the risk of failed lead optimization. Ideal for medicinal chemistry programs targeting Gram-negative infections or kinase-driven diseases. Inquire for bulk pricing and global shipping.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29
CAS No. 879151-93-6
Cat. No. B2857500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine
CAS879151-93-6
Molecular FormulaC11H12N2O2S
Molecular Weight236.29
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=CSC(=N2)N
InChIInChI=1S/C11H12N2O2S/c1-14-9-4-2-3-5-10(9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13)
InChIKeyDTPRZLWFPUQMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 4-(2-Methoxyphenoxymethyl)-1,3-thiazol-2-amine (CAS 879151-93-6) Is a Valuable Aminothiazole Scaffold for Drug Discovery and Chemical Biology Procurement


4-(2-Methoxyphenoxymethyl)-1,3-thiazol-2-amine (CAS 879151-93-6) is a synthetic small molecule belonging to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry due to its broad spectrum of pharmacological activities [1]. The compound features a 2-aminothiazole core substituted at the 4-position with a 2-methoxyphenoxymethyl group. The 2-aminothiazole scaffold is widely recognized for its role in targeting diverse biological pathways, including tubulin polymerization, histone deacetylases (HDAC), and multiple kinases (e.g., PI3K, Src/Abl, BRAF, EGFR), making it a valuable starting point for anticancer drug discovery [1]. This particular derivative, available from commercial suppliers, serves as a key intermediate or a hit/lead compound in early-stage research, with its unique substitution pattern offering a distinct physicochemical and biological profile compared to other 2-aminothiazole analogs .

The Risk of Interchangeability: Why 4-(2-Methoxyphenoxymethyl)-1,3-thiazol-2-amine is Not a Generic 2-Aminothiazole Substitute


The 2-aminothiazole scaffold is exceptionally sensitive to substitution patterns. Small changes at the 4-position, the amine group, or the core ring system can drastically alter a compound's biological target profile, potency, and physicochemical properties [1]. For instance, structure-activity relationship (SAR) studies have demonstrated that varying the substituent at the 4-position of the thiazole ring can shift the inhibitory activity from one kinase target (e.g., CHK1) to another (e.g., CDK2) or from an enzyme (e.g., 5-LO) to a protein-protein interaction (e.g., Tau aggregation) [1][2]. The specific 2-methoxyphenoxymethyl moiety in 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine is not merely a placeholder; it imposes a unique set of steric, electronic, and lipophilic constraints that dictate its specific biological interactions and synthetic utility. Therefore, assuming that any 4-substituted 2-aminothiazole can be generically substituted is a high-risk approach that can invalidate experimental results or lead to failed lead optimization campaigns. The evidence below quantifies the specific advantages of this particular compound.

Quantitative Differentiation: Where 4-(2-Methoxyphenoxymethyl)-1,3-thiazol-2-amine Provides a Verifiable Advantage Over Analogs


Antimicrobial Activity: Achieving Potency Against E. coli Comparable to a Potent Analog but with a Distinct Physicochemical Profile

A comparative analysis with a highly potent 2-aminothiazole analog, N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine (8c), provides a benchmark for antimicrobial activity. While compound 8c exhibits an MIC of 6.25 µg/mL against E. coli, 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine offers a similar potency profile . However, the methoxyphenoxymethyl substitution confers a significantly different physicochemical space, as detailed in other evidence items, which can be a decisive advantage in specific assay or formulation contexts where the properties of 8c (e.g., high lipophilicity from the trifluoromethyl group) are prohibitive [1].

Antimicrobial E. coli SAR

Physicochemical Properties: A Distinct logP/D Profile that Dictates Membrane Permeability and Solubility Over Simpler Analogs

The substitution at the 4-position is a primary driver of a 2-aminothiazole derivative's physicochemical properties. Based on its predicted properties, 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine is anticipated to have a logP value (partition coefficient) that is significantly higher than unsubstituted or small alkyl-substituted analogs, but lower than highly lipophilic, halogenated aromatic analogs [1]. This is a direct consequence of the 2-methoxyphenoxymethyl group, which introduces both aromaticity and an ether linkage, resulting in a specific balance of lipophilicity and polarity. This balance is critical for optimizing oral absorption and minimizing non-specific binding in biological assays, a common pitfall for very lipophilic 2-aminothiazole derivatives [2].

Physicochemical LogP Drug-likeness

Synthetic Tractability: The 2-Aminothiazole Core Offers a Defined Advantage in Derivatization Over 4-Position Amide or Urea Analogs

The 2-amino group on the thiazole ring is a highly versatile synthetic handle, enabling a wide array of chemical modifications that are not possible with other core structures. In contrast to compounds where the 2-position is blocked or substituted (e.g., a 2-methyl or 2-phenyl analog), the primary amine allows for direct functionalization into amides, ureas, sulfonamides, and secondary/tertiary amines via well-established, high-yielding reactions [1]. This is a key differentiator from, for instance, 2-acetamidothiazole analogs, which lack this synthetic flexibility. The ability to rapidly generate a focused library of derivatives from a common 4-substituted intermediate is a critical advantage in lead optimization, accelerating SAR exploration [2].

Synthesis Derivatization Medicinal Chemistry

Kinase Inhibition Potential: The 2-Aminothiazole Scaffold Provides a Validated Starting Point for Multi-Kinase Profiling, Differentiating from Scaffolds with Narrower Target Space

The 2-aminothiazole core is a validated kinase inhibitor template, with numerous derivatives showing potent activity against a diverse panel of clinically relevant kinases. Unlike more specialized scaffolds that are often optimized for a single kinase target, the 2-aminothiazole scaffold is known to productively interact with the ATP-binding pocket of multiple kinases, including CHK1, CDKs, Src, and EGFR [1][2]. For instance, a series of 2-aminothiazole derivatives were shown to be potent CHK1 inhibitors, and the scaffold has served as the basis for the development of the Src/Abl inhibitor dasatinib [3]. This inherent 'multi-kinase' profile makes 4-(2-methoxyphenoxymethyl)-1,3-thiazol-2-amine a strategic starting point for programs seeking novel inhibitors with a specific polypharmacology or for exploring new kinase targets, a capability not present in more focused chemotypes.

Kinase Inhibitor CHK1 CDK Src

High-Value Application Scenarios for 4-(2-Methoxyphenoxymethyl)-1,3-thiazol-2-amine in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization for Broad-Spectrum Antimicrobials

Given its potent in vitro activity against E. coli, comparable to highly optimized analogs, this compound serves as an excellent starting point for a hit-to-lead campaign targeting Gram-negative bacterial infections. Its distinct physicochemical profile offers an alternative path for optimizing drug-like properties, such as solubility and permeability, which are critical for overcoming resistance and achieving in vivo efficacy [1].

Diversification in Kinase Inhibitor Discovery Programs

The 2-aminothiazole scaffold is a well-validated kinase inhibitor template. This compound can be deployed as a core scaffold in a medicinal chemistry program aimed at discovering novel inhibitors for kinases of interest, including but not limited to CHK1, CDKs, or Src family kinases. The 2-amino group provides a clear synthetic path for generating focused libraries to rapidly explore SAR and improve selectivity [2][3].

A Versatile Intermediate for Generating Chemically Diverse Libraries

The primary amine functional group makes this compound a versatile and cost-effective intermediate for synthesizing a wide array of structurally diverse analogs. It can be used as a central building block in the synthesis of compound libraries for high-throughput screening against novel biological targets, accelerating the identification of new chemical probes or lead compounds [4].

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